molecular formula C19H18ClN3O5S B028900 Rivaroxaban-d4 CAS No. 1132681-38-9

Rivaroxaban-d4

Número de catálogo B028900
Número CAS: 1132681-38-9
Peso molecular: 439.9 g/mol
Clave InChI: KGFYHTZWPPHNLQ-UJCPGTITSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Rivaroxaban-d4 is an internal standard for the quantification of rivaroxaban . It is an orally active, direct inhibitor of Factor Xa, which is a crucial component of the intrinsic and extrinsic pathways of the blood coagulation cascade . It demonstrates >10,000-fold greater selectivity for Factor Xa compared to other related serine proteases .


Molecular Structure Analysis

Rivaroxaban-d4 has a molecular formula of C19H14ClD4N3O5S and a formula weight of 439.9 . Its formal name is 5-chloro-N-[ [ (5S)-2-oxo-3- [4- (3-oxo-4-morpholinyl)phenyl-2,3,5,6-d4]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide .


Chemical Reactions Analysis

Rivaroxaban-d4, like Rivaroxaban, is a direct inhibitor of Factor Xa, a key enzyme in the coagulation system that converts prothrombin to thrombin . This inhibition greatly decreases thrombin generation .

Aplicaciones Científicas De Investigación

Treatment of Cancer-Associated Venous Thromboembolism (CAT)

Rivaroxaban has been compared with low molecular weight heparin (LMWH) in the treatment of CAT . The study found that Rivaroxaban performed similarly to LMWH for patients with CAT for recurrent venous thromboembolism (rVTE) and major bleeding . An all-cause mortality benefit was observed for Rivaroxaban which potentially may be attributed to residual confounding .

Prevention of Recurrent Venous Thromboembolism (rVTE)

Rivaroxaban is used in the prevention of rVTE. Treating cancer-associated venous thromboembolism with anticoagulation prevents recurrent VTE . The incidence of rVTE was 68.7 (95% CI 40.0–109.9) for Rivaroxaban, compared with 91.6 (95% CI 81.9–102.0) for LMWH .

Reduction of Major Bleeding

The incidence rate for major bleeding was 23.5 (95% CI 8.6–51.1) for Rivaroxaban versus 49.2 (95% CI 42.3–56.9) for LMWH . This indicates that Rivaroxaban may have a lower risk of causing major bleeding compared to LMWH.

Treatment and Prevention of Thromboembolic Disease

Rivaroxaban is used for the treatment and prevention of thromboembolic disease . It offers an alternative strategy for anticoagulation therapy and has a favourable benefit-risk profile compared with traditional standard of care .

Lower Potential for Drug-Drug and Food-Drug Interactions

Rivaroxaban has a lower potential for drug-drug and food-drug interactions compared with warfarin . However, co-administration with strong inhibitors of both cytochrome P450 3A4 and P-glycoprotein is not recommended .

Monitoring of Rivaroxaban in Patients with Deep Vein Thrombosis (DVT)

Rivaroxaban is widely used in clinical practice for patients with DVT . There is no standardized laboratory monitoring for Rivaroxaban, and its plasma concentration in patients with DVT is being studied .

Mecanismo De Acción

Target of Action

Rivaroxaban-d4, like its parent compound Rivaroxaban, is a potent and selective inhibitor of Factor Xa (FXa), a crucial component of the intrinsic and extrinsic pathways of the blood coagulation cascade . Factor Xa plays a central role in blood coagulation, responsible for converting prothrombin (Factor II) to thrombin (Factor IIa) .

Mode of Action

Rivaroxaban-d4 competitively inhibits free and clot-bound Factor Xa . By blocking the activity of Factor Xa, Rivaroxaban-d4 prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots . This action disrupts the coagulation cascade, preventing the formation of blood clots.

Biochemical Pathways

The primary biochemical pathway affected by Rivaroxaban-d4 is the coagulation cascade. By inhibiting Factor Xa, Rivaroxaban-d4 disrupts the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This inhibition prevents the formation of fibrin clots, thereby exerting its anticoagulant effect .

Pharmacokinetics

Rivaroxaban-d4, like Rivaroxaban, is rapidly absorbed with high oral bioavailability . The pharmacokinetics of Rivaroxaban is well described by an oral one-compartment model . The estimated apparent clearance (CL/F) and volume of distribution (V/F) are influenced by demographic factors such as age, renal function, body weight, and gender . The elimination half-life of Rivaroxaban is 5-9 hours in healthy young subjects and 11-13 hours in elderly subjects .

Result of Action

The primary result of Rivaroxaban-d4’s action is the prevention of blood clot formation. By inhibiting Factor Xa, Rivaroxaban-d4 prevents the formation of fibrin clots, thereby reducing the risk of thromboembolic events such as deep vein thrombosis (DVT) and pulmonary embolism (PE) . It is also used for stroke prevention in patients with non-valvular atrial fibrillation .

Action Environment

The action of Rivaroxaban-d4 can be influenced by various environmental factors. For instance, the bioavailability of Rivaroxaban is affected by food intake . Additionally, Rivaroxaban’s clearance and volume of distribution can be influenced by factors such as age, renal function, body weight, and gender . Genetic polymorphisms may also influence the pharmacokinetics and pharmacodynamics of Rivaroxaban .

Safety and Hazards

Rivaroxaban-d4 should be handled with care. Avoid breathing dust/fume/gas/mist/vapours/spray and avoid prolonged or repeated exposure . It should be kept away from sources of ignition . No major bleeding events have been reported .

Direcciones Futuras

The FDA has approved two pediatric indications for Rivaroxaban: the treatment of venous thromboembolism (VTE, or blood clots) and reduction in the risk of recurrent VTE in patients from birth to less than 18 years after at least five days of initial parenteral (injected or intravenous) anticoagulant treatment; and thromboprophylaxis (prevention of blood clots and blood-clot related events) in children aged two years and older with congenital heart disease who have undergone the Fontan procedure . This suggests that Rivaroxaban and its derivatives like Rivaroxaban-d4 may have more applications in the future.

Propiedades

IUPAC Name

5-chloro-N-[[(5S)-2-oxo-3-[2,3,5,6-tetradeuterio-4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m0/s1/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFYHTZWPPHNLQ-UJCPGTITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N2CCOCC2=O)[2H])[2H])N3C[C@@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649494
Record name 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)(~2~H_4_)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rivaroxaban-d4

CAS RN

1132681-38-9
Record name 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)(~2~H_4_)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rivaroxaban-d4
Reactant of Route 2
Reactant of Route 2
Rivaroxaban-d4
Reactant of Route 3
Reactant of Route 3
Rivaroxaban-d4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Rivaroxaban-d4
Reactant of Route 5
Rivaroxaban-d4
Reactant of Route 6
Reactant of Route 6
Rivaroxaban-d4

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.